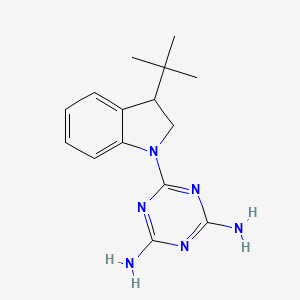![molecular formula C13H24N6O2 B7436482 Tert-butyl 2-[(4,6-diamino-1,3,5-triazin-2-yl)amino]hexanoate](/img/structure/B7436482.png)
Tert-butyl 2-[(4,6-diamino-1,3,5-triazin-2-yl)amino]hexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-[(4,6-diamino-1,3,5-triazin-2-yl)amino]hexanoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of Tert-butyl 2-[(4,6-diamino-1,3,5-triazin-2-yl)amino]hexanoate varies depending on its application. In medicine, it has been shown to inhibit the growth of certain bacteria by disrupting their cell wall synthesis. In agriculture, it has been shown to inhibit the growth of weeds by disrupting their photosynthesis. In material science, it has been investigated for its potential use in the development of new materials with unique properties.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Tert-butyl 2-[(4,6-diamino-1,3,5-triazin-2-yl)amino]hexanoate are dependent on its application. In medicine, it has been shown to have low toxicity and good biocompatibility. In agriculture, it has been shown to have low toxicity and biodegradability. In material science, its effects on biological systems are not yet fully understood.
Advantages and Limitations for Lab Experiments
The advantages of using Tert-butyl 2-[(4,6-diamino-1,3,5-triazin-2-yl)amino]hexanoate in lab experiments include its low toxicity, good biocompatibility, and potential for use in a variety of applications. However, its limitations include its high cost and limited availability.
Future Directions
There are many potential future directions for research on Tert-butyl 2-[(4,6-diamino-1,3,5-triazin-2-yl)amino]hexanoate. Some possible areas of investigation include:
1. Further studies on the antibacterial properties of Tert-butyl 2-[(4,6-diamino-1,3,5-triazin-2-yl)amino]hexanoate and its potential use as a drug delivery agent.
2. Investigation of the potential use of Tert-butyl 2-[(4,6-diamino-1,3,5-triazin-2-yl)amino]hexanoate as a fertilizer and herbicide in agriculture.
3. Development of new materials using Tert-butyl 2-[(4,6-diamino-1,3,5-triazin-2-yl)amino]hexanoate and investigation of their properties.
4. Investigation of the potential use of Tert-butyl 2-[(4,6-diamino-1,3,5-triazin-2-yl)amino]hexanoate in the treatment of cancer and other diseases.
5. Further studies on the toxicity and biodegradability of Tert-butyl 2-[(4,6-diamino-1,3,5-triazin-2-yl)amino]hexanoate.
In conclusion, Tert-butyl 2-[(4,6-diamino-1,3,5-triazin-2-yl)amino]hexanoate is a chemical compound with potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and limitations.
Synthesis Methods
The synthesis of Tert-butyl 2-[(4,6-diamino-1,3,5-triazin-2-yl)amino]hexanoate involves the reaction of 2-(tert-butoxycarbonylamino)hexanoic acid with cyanuric chloride and 1,3-diaminopropane. The reaction yields a white crystalline powder that is purified through recrystallization.
Scientific Research Applications
Tert-butyl 2-[(4,6-diamino-1,3,5-triazin-2-yl)amino]hexanoate has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, Tert-butyl 2-[(4,6-diamino-1,3,5-triazin-2-yl)amino]hexanoate has been investigated for its antibacterial properties and potential as a drug delivery agent. In agriculture, it has been studied for its potential use as a fertilizer and herbicide. In material science, it has been investigated for its potential use in the development of new materials.
properties
IUPAC Name |
tert-butyl 2-[(4,6-diamino-1,3,5-triazin-2-yl)amino]hexanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N6O2/c1-5-6-7-8(9(20)21-13(2,3)4)16-12-18-10(14)17-11(15)19-12/h8H,5-7H2,1-4H3,(H5,14,15,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBFYOQYZHYXNNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)OC(C)(C)C)NC1=NC(=NC(=N1)N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-[(4,6-diamino-1,3,5-triazin-2-yl)amino]hexanoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2,2-Trifluoroacetic acid;1-[[2-(trifluoromethyl)pyridin-3-yl]methyl]indole-2-carboxylic acid](/img/structure/B7436407.png)
![2-cyclohexyl-N-[2-[(4,6-diamino-1,3,5-triazin-2-yl)amino]ethyl]acetamide](/img/structure/B7436412.png)
![3-[(2-amino-5-methylhexanoyl)amino]-N,4-dimethylbenzamide](/img/structure/B7436415.png)
![1-[(3-Methylpyridin-4-yl)methyl]indole-2-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B7436423.png)
![1-[3-(4-Chlorophenyl)cyclobutyl]-3-[4-(methylamino)phenyl]urea](/img/structure/B7436433.png)
![2-[cyano(phenyl)methyl]-N-[4-(methylamino)phenyl]pyrrolidine-1-carboxamide](/img/structure/B7436455.png)
![2-N-[(1R)-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-yl]-1,3,5-triazine-2,4,6-triamine](/img/structure/B7436463.png)

![1-(3-amino-2-hydroxypropyl)-1-methyl-3-[4-(2-methyl-6-oxo-1H-pyrimidin-4-yl)phenyl]urea](/img/structure/B7436479.png)
![Tert-butyl 4-[(4,6-diamino-1,3,5-triazin-2-yl)amino]cyclohexane-1-carboxylate](/img/structure/B7436481.png)
![2-N-[2-[(2,4-dichlorophenyl)methoxy]ethyl]-1,3,5-triazine-2,4,6-triamine](/img/structure/B7436490.png)
![(2S,5R)-5-(3,4a,5,7,8,8a-hexahydro-2H-pyrano[3,4-b][1,4]thiazine-1-carbonyl)oxolane-2-carboxamide](/img/structure/B7436498.png)

![N-(4-chloro-1-methylbenzimidazol-2-yl)-3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carboxamide](/img/structure/B7436507.png)